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molecular formula C9H6Br2O B8287165 4-(2,2-Dibromovinyl)benzaldehyde

4-(2,2-Dibromovinyl)benzaldehyde

Cat. No. B8287165
M. Wt: 289.95 g/mol
InChI Key: FAXHCCNMGHHQFM-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

The above alcohol (3.18 g) was oxidised using the conditions of Swern oxalyl chloride, 0.96 ml, dimethyl sulphoxide, 1.56 ml; triethylamine, 6.9 ml) in dichloromethane to give 4-(2,2-dibromoethenyl)benzaldehyde (2.04 g). NMR 1H 10.94 (1H,s), 7.86(2H,d), 7.61(2H,d), 7.45(1H,s).
Name
alcohol
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:12])=[CH:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1.C(Cl)(=O)C(Cl)=O.CS(C)=O.C(N(CC)CC)C>ClCCl>[Br:1][C:2]([Br:12])=[CH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
alcohol
Quantity
3.18 g
Type
reactant
Smiles
BrC(=CC1=CC=C(CO)C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(=CC1=CC=C(C=O)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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